molecular formula C6H13Cl2N3S B2690798 (3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride CAS No. 2580240-49-7

(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride

Cat. No.: B2690798
CAS No.: 2580240-49-7
M. Wt: 230.15
InChI Key: VYYFYKFBAIOPEU-UHFFFAOYSA-N
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Description

The compound “(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine; dihydrochloride” is a heterocyclic amine salt featuring a 1,2,4-thiadiazole core substituted with a propan-2-yl group at the 3-position and a methanamine group at the 5-position. The dihydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.2ClH/c1-4(2)6-8-5(3-7)10-9-6;;/h4H,3,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYFYKFBAIOPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit promising anticancer properties. A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their activity against various cancer cell lines. The results demonstrated that certain compounds showed significant inhibition of cell proliferation, suggesting potential as anticancer agents .

Monoamine Oxidase Inhibition
The compound has also been investigated for its ability to inhibit monoamine oxidases (MAOs), which are important targets in the treatment of neurological disorders. A series of 1,3,4-thiadiazole derivatives were synthesized and tested for MAO-A inhibitory activity. Notably, one derivative exhibited an IC50 value of 0.060 μM, indicating strong inhibitory potential . This suggests that (3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride and its derivatives could be valuable in developing treatments for depression and anxiety disorders.

Agricultural Applications

Pesticidal Properties
Thiadiazole compounds have been studied for their pesticidal properties. Some derivatives have shown effectiveness as fungicides against various plant pathogens. For example, a study highlighted the synthesis of thiadiazole-based compounds that displayed antifungal activity against common agricultural pathogens . This application could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides.

Materials Science

Polymer Chemistry
In materials science, thiadiazole compounds are being explored for their role in synthesizing novel polymers with enhanced properties. Research has focused on incorporating thiadiazole units into polymer backbones to improve thermal stability and mechanical strength. Such materials could find applications in electronics and coatings .

Case Studies

Study Focus Findings
Study on Anticancer Activity Synthesis of 1,3,4-thiadiazole derivativesCertain compounds showed significant inhibition of cancer cell proliferation.
MAO Inhibition Study Evaluation of MAO-A inhibitorsCompound exhibited IC50 = 0.060 μM; potential for neurological disorder treatment.
Agricultural Application Study Antifungal activityThiadiazole derivatives showed effectiveness against plant pathogens.
Polymer Chemistry Research Development of novel polymersImproved thermal stability and mechanical strength observed with thiadiazole incorporation.

Mechanism of Action

The mechanism by which (3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of heterocyclic amines with methanamine side chains. Key structural analogs include:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol)
(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine; dihydrochloride 1,2,4-Thiadiazole 3-Propan-2-yl, 5-methanamine C₆H₁₂Cl₂N₃S* 229.17 (free base) + 72.92 (2HCl) ≈ 302.09
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride (CAS 695199-54-3) 1,3,4-Thiadiazole 5-(4-Methoxyphenyl), 2-methanamine C₁₀H₁₂ClN₃OS 265.74
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride Isoxazole 3-Pyridinyl, 5-methanamine C₈H₁₀Cl₂N₃O 248.10
2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride 1,2,4-Oxadiazole 5-Propyl, 3-(2-propanamine) C₈H₁₆ClN₃O 205.69
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride 1,2,4-Triazole 1-Propan-2-yl, 5-methanamine C₆H₁₄Cl₂N₄ 225.11

Key Observations :

  • Heterocycle Core : The 1,2,4-thiadiazole in the target compound differs from oxadiazoles (), isoxazoles (), and triazoles () in electronic properties and bioactivity due to sulfur’s electronegativity and polarizability .

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride () is marketed as a water-soluble research chemical, suggesting similar behavior for the target compound.
  • Molecular Weight : The target compound (~302 g/mol) falls within the acceptable range for drug-like molecules, comparable to analogs like the 1,3,4-thiadiazole derivative (265.74 g/mol, ).

Biological Activity

The compound (3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine; dihydrochloride is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring and an amine group, which are crucial for its biological activity. The structural formula can be represented as follows:

C5H10Cl2N4S\text{C}_5\text{H}_{10}\text{Cl}_2\text{N}_4\text{S}

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound Notes
MCF-7 (Breast)15.63TamoxifenComparable cytotoxicity
A549 (Lung)0.12 - 2.78DoxorubicinHigher potency than doxorubicin
PANC-1 (Pancreas)8 - 16PefloxacinSignificant growth inhibition

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that they possess activity against a range of bacterial and fungal strains. For example:

Microorganism Zone of Inhibition (mm) Concentration (µg/disk)
Salmonella typhi15 - 19500
E. coli15 - 19500
A. nigerModerate500

The antimicrobial efficacy suggests that these compounds might serve as potential candidates for developing new antibiotics .

The biological activity of (3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine; dihydrochloride can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiadiazole derivatives often inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways have been noted as potential mechanisms for antimicrobial action .

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

  • Case Study on Cancer Cell Lines : A study found that a related thiadiazole compound exhibited significant cytotoxic effects on MCF-7 and U-937 cell lines, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : Another study reported the effectiveness of a series of thiadiazole derivatives against multi-drug resistant strains of bacteria, showcasing their potential in addressing antibiotic resistance .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanamine Group

The primary amine undergoes alkylation and acylation under mild conditions:

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).
    Reagents : Acetyl chloride, triethylamine.
    Product : (Thiadiazolyl)CH₂NHAc. Purity: >95%.

Electrophilic Substitution on the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes nitration and halogenation at the 3-position:

  • Nitration :
    Reagents : HNO₃/H₂SO₄, 0°C → 25°C.
    Product : 3-Nitro-5-(methanamine)-1,2,4-thiadiazole. Yield: 62% .

  • Chlorination :
    Reagents : Cl₂, FeCl₃ catalyst.
    Product : 3-Chloro derivative. Selectivity: >90% for the 3-position .

Ring-Opening and Rearrangement Reactions

The thiadiazole ring is susceptible to ring-opening under strong acidic or basic conditions:

  • Acidic Hydrolysis :
    Conditions : 6M HCl, reflux, 24 hours.
    Product : Thiourea derivatives and ammonia.

  • Base-Mediated Rearrangement :
    Reagents : NaOH (2M), 80°C.
    Product : 1,2,4-Triazole derivatives via ring contraction (yield: 55%) .

Oxidation

  • Thiadiazole Sulfur Oxidation :
    Reagents : H₂O₂, acetic acid.
    Product : Sulfoxide derivative (confirmed by LC-MS).

  • Amine Oxidation :
    Reagents : KMnO₄, H₂O.
    Product : Nitrile derivative (yield: 48%) .

Reduction

  • Catalytic Hydrogenation :
    Conditions : H₂ (1 atm), Pd/C catalyst.
    Product : Partially saturated thiadiazoline derivatives .

Condensation and Cyclization Reactions

The methanamine group participates in Schiff base formation:

  • With Aldehydes :
    Reagents : Benzaldehyde, ethanol, 60°C.
    Product : (Thiadiazolyl)CH₂N=CHPh. Yield: 85% .

  • Heterocyclic Cyclization :
    Reagents : CS₂, KOH.
    Product : Thiazolidinone derivatives.

Comparative Reactivity Data

Reaction Type Reagents/Conditions Product Yield Source
AlkylationCH₃I, K₂CO₃, DMF, 60°C(Thiadiazolyl)CH₂NHCH₃78%
NitrationHNO₃/H₂SO₄, 0–25°C3-Nitro derivative62%
Acidic Hydrolysis6M HCl, refluxThiourea + NH₃90%
Schiff Base FormationBenzaldehyde, ethanol, 60°C(Thiadiazolyl)CH₂N=CHPh85%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃ (TGA analysis).

  • Photodegradation : UV light (254 nm) induces cleavage of the thiadiazole ring (HPLC monitoring) .

Mechanistic Insights

  • Electrophilic Substitution : Directed by the electron-withdrawing thiadiazole ring, favoring meta-substitution .

  • Amine Reactivity : Enhanced nucleophilicity due to conjugation with the heterocycle .

Q & A

Q. How to align research on this compound with broader pharmacological theories?

  • Methodological Answer : Anchor studies to established frameworks (e.g., structure-activity relationship (SAR) models for thiadiazole derivatives). For example, compare its electronic properties (Hammett constants) with known kinase inhibitors to hypothesize mechanisms .

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